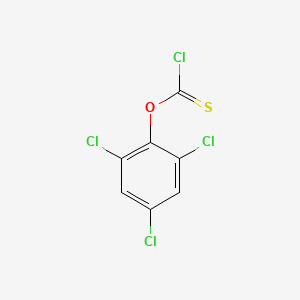
2,4,6-Trichlorophenyl chlorothionoformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichlorophenyl chlorothionoformate is a chemical compound with the molecular formula C7H2Cl4OS and a molecular weight of 275.97 g/mol . It is known for its use in various chemical reactions and industrial applications due to its unique properties. The compound is characterized by the presence of three chlorine atoms attached to a phenyl ring and a chlorothioformate group, making it highly reactive and versatile in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorophenyl chlorothionoformate can be synthesized through the reaction of thiophosgene with sodium 2,4,6-trichlorophenolate . The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield. The process involves the following steps:
- Preparation of sodium 2,4,6-trichlorophenolate by reacting 2,4,6-trichlorophenol with sodium hydroxide.
- Reaction of the sodium 2,4,6-trichlorophenolate with thiophosgene to form 2,4,6-trichlorophenyl chlorothioformate.
Industrial Production Methods: Industrial production of 2,4,6-trichlorophenyl chlorothioformate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s consistency and purity. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trichlorophenyl chlorothionoformate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorothioformate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the presence of a base to neutralize the by-products.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenyl chlorothioformates can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield thiophenols or other reduced sulfur-containing compounds.
Applications De Recherche Scientifique
2,4,6-Trichlorophenyl chlorothionoformate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for introducing the chlorothioformate group into molecules.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,4,6-trichlorophenyl chlorothioformate exerts its effects involves the reactivity of the chlorothioformate group. This group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions and reagents used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific reaction conditions.
Comparaison Avec Des Composés Similaires
2,4,6-Trichlorophenol: A related compound with similar structural features but lacking the chlorothioformate group.
Phenyl Chlorothioformate: Another related compound where the phenyl ring is not substituted with chlorine atoms.
Uniqueness: 2,4,6-Trichlorophenyl chlorothionoformate is unique due to the presence of three chlorine atoms on the phenyl ring, which enhances its reactivity and versatility in synthetic applications. This makes it distinct from other chlorothioformates and phenyl derivatives.
Propriétés
Numéro CAS |
31836-18-7 |
|---|---|
Formule moléculaire |
C7H2Cl4OS |
Poids moléculaire |
276 g/mol |
Nom IUPAC |
O-(2,4,6-trichlorophenyl) chloromethanethioate |
InChI |
InChI=1S/C7H2Cl4OS/c8-3-1-4(9)6(5(10)2-3)12-7(11)13/h1-2H |
Clé InChI |
KCUPMEKDPZGHOL-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)OC(=S)Cl)Cl)Cl |
SMILES canonique |
C1=C(C=C(C(=C1Cl)OC(=S)Cl)Cl)Cl |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















